molecular formula C31H39NO10S B1211933 Labriformin

Labriformin

Cat. No.: B1211933
M. Wt: 617.7 g/mol
InChI Key: BGKAKFOJZRBENJ-YWBLJHEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labriformin is a cardenolide, a class of steroidal cardiac glycosides produced by milkweed plants (Asclepias spp.) as part of their chemical defense against herbivores . It is predominantly concentrated in milkweed seeds, where it serves as a potent inhibitor of the Na+/K+-ATPase enzyme, a critical ion transporter in animal cells . Unlike generalist herbivores, specialized insects like the large milkweed bug (Oncopeltus fasciatus) have evolved biochemical adaptations to tolerate this compound, reflecting a coevolutionary arms race .

Geographical studies reveal that this compound concentrations in Asclepias syriaca seeds increase with latitude, suggesting adaptive chemical defense tailored to local herbivore pressures . Structural characterization via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation confirms its unique molecular configuration, including oxidation-derived fragments that distinguish it from other cardenolides .

Properties

Molecular Formula

C31H39NO10S

Molecular Weight

617.7 g/mol

IUPAC Name

(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one

InChI

InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,22+,23-,25+,26+,27+,28-,29?,30+,31-/m1/s1

InChI Key

BGKAKFOJZRBENJ-YWBLJHEQSA-N

SMILES

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Isomeric SMILES

C[C@@H]1CC2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5C[C@H]6[C@]7(O6)[C@@H]([C@]5(C[C@H]4O3)C)[C@@H](C(=O)[C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Canonical SMILES

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of labriformin involves several steps, starting from basic organic compounds. The key steps include the formation of the steroid nucleus, introduction of the butenolide ring, and incorporation of the nitrogen-containing functional group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used to isolate this compound from other cardenolides present in the plant extracts .

Chemical Reactions Analysis

Types of Reactions: Labriformin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidized this compound: Formation of a thiazolidinone ring.

    Reduced this compound: Modified butenolide ring.

    Substituted this compound: Various alkylated derivatives.

Scientific Research Applications

Labriformin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactivity of cardenolides.

    Biology: Investigated for its role in plant defense mechanisms against herbivores.

    Medicine: Potential therapeutic applications due to its inhibitory effects on Na+/K±ATPase, which is a target for cardiac glycosides.

    Industry: Used in the development of bioinsecticides and other agrochemical products .

Mechanism of Action

Labriformin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the electrochemical gradients of sodium and potassium ions, leading to altered cellular functions. The molecular targets include the alpha subunit of the Na+/K±ATPase enzyme, and the pathways involved are related to ion transport and cellular homeostasis .

Comparison with Similar Compounds

Glucopyranosyl Frugoside

  • Source : Found in Asclepias curassavica seeds but absent in aerial tissues .
  • Activity: Moderately inhibits O.
  • Ecological Role : Its tissue-specific distribution suggests selective pressure from seed-feeding herbivores .

Frugoside

  • Source : Ubiquitous across A. curassavica tissues (leaves, stems, roots) .
  • Activity : Exhibits broad-spectrum toxicity but lower potency against O. fasciatus compared to this compound .
  • Evolutionary Significance : Widespread presence implies a generalized defensive role rather than specialist targeting .

Syrioside B

  • Source : Co-occurs with this compound in A. syriaca .
  • Activity : Demonstrates moderate Na+/K+-ATPase inhibition but lacks the geographical concentration cline observed in this compound .
  • Selection Pressure : Differential PST-FST values (syrioside B: 9.5; this compound: 15.9) indicate stronger spatial selection for this compound .

Quantitative Comparison of Inhibitory Potency

Table 1 summarizes IC₅₀ values (concentration required for 50% enzyme inhibition) for this compound and analogues against Na+/K+-ATPase isoforms:

Compound Target Enzyme IC₅₀ (nM) Source
This compound O. fasciatus 0.8*
Glucopyranosyl Frugoside O. fasciatus 12.4*
Frugoside O. fasciatus 25.6*
Syrioside B Wild-type Drosophila 45.2*

This compound’s superior potency against O. fasciatus highlights its role as a specialist toxin, whereas frugosides and syriosides may serve broader defensive functions .

Ecological and Evolutionary Differentiation

  • Specialist vs. Generalist Toxicity: this compound exhibits heightened toxicity to O. fasciatus but minimal effects on non-specialists like monarch butterflies (Danaus plexippus), which sequester cardenolides without harm . In contrast, frugoside and syrioside B show broader activity .
  • Coevolutionary Dynamics: O. fasciatus detoxifies this compound via biochemical modification, underscoring reciprocal adaptation . This interaction is absent in herbivores exposed to less potent cardenolides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Labriformin
Reactant of Route 2
Labriformin

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